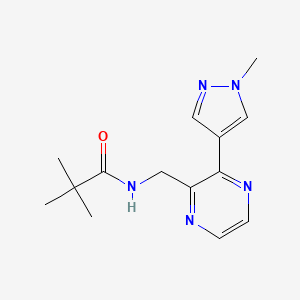
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide is a useful research compound. Its molecular formula is C14H19N5O and its molecular weight is 273.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Applications
One of the primary applications of derivatives structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide is in the development of antimycobacterial agents. For instance, studies have demonstrated the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis. These compounds, including pivaloyloxymethyl derivatives designed to increase lipophilicity and improve cellular permeability, have shown activities ranging from 0.5 to 16 times the potency of pyrazinamide, a known antimycobacterial drug (Gezginci, Martin, & Franzblau, 2001).
DNA Binding and Gene Expression Regulation
Another significant area of application is the use of pyrazole-imidazole polyamides, which are closely related to the compound , in regulating gene expression. These molecules have been utilized in basic and applied biomedical research to specifically bind to the DNA minor groove, thereby controlling gene expression. For example, derivatives have been synthesized for targeted DNA binding and have been shown to suppress target gene expression in cells, demonstrating their potential in biomedical research targeting lengthened genomic DNA sequences (Watanabe et al., 2015).
Photovoltaic Systems and Energy Conversion
Research into the hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids has revealed their potential applications in photovoltaic systems for energy conversion. These studies have identified the light harvesting efficiency (LHE) of such cocrystals, indicating their suitability for use in dye-sensitized solar cells (DSSCs), showcasing the versatility of pyrazinamide derivatives in renewable energy applications (Al-Otaibi et al., 2020).
Anticancer Research
Derivatives of pyrazole-imidazole polyamides have been explored for their anticancer properties. These compounds can specifically bind to the minor groove of DNA, inhibiting gene transcription and potentially serving as gene silencers in cancer therapy. Research has shown that targeted pyrrole-imidazole (PI) polyamides could significantly reduce disease progression in models of renal diseases and cancer by inhibiting the expression of specific genes, such as the transforming growth factor-β1 promoter (Matsuda et al., 2011).
Properties
IUPAC Name |
2,2-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-8-11-12(16-6-5-15-11)10-7-18-19(4)9-10/h5-7,9H,8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICWEFQIQVREIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
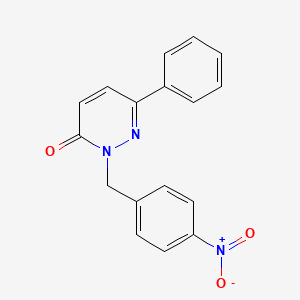


![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)
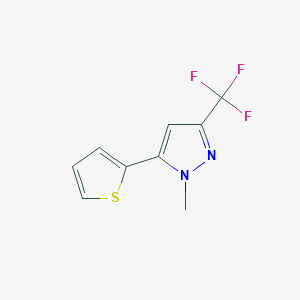
![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)
![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)

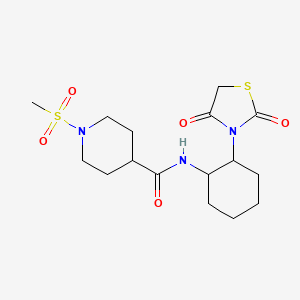
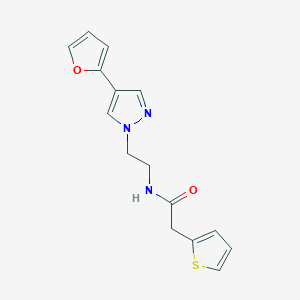
![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)
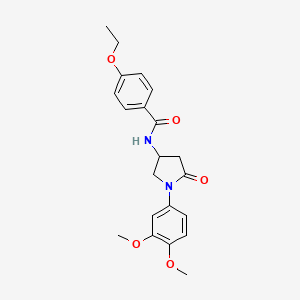

![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)
